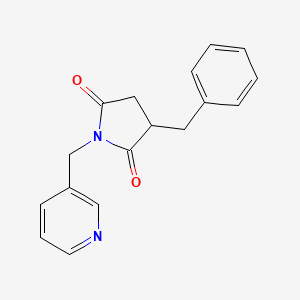![molecular formula C19H22ClNO2 B5989914 [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol](/img/structure/B5989914.png)
[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a chlorophenoxyphenylmethyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl chloride. This intermediate is then reacted with 3-(piperidin-3-yl)methanol under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: Hydrogenated derivatives of the aromatic ring or piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a ligand in receptor studies or as a building block for bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of drugs targeting specific receptors or enzymes. Its structure suggests it could be a candidate for further modification to enhance its pharmacological properties.
Industry: In industrial chemistry, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol involves its interaction with molecular targets such as receptors or enzymes. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
相似化合物的比较
- [1-[[3-(4-Fluorophenoxy)phenyl]methyl]piperidin-3-yl]methanol
- [1-[[3-(4-Bromophenoxy)phenyl]methyl]piperidin-3-yl]methanol
- [1-[[3-(4-Methylphenoxy)phenyl]methyl]piperidin-3-yl]methanol
Uniqueness: The presence of the chlorophenoxy group distinguishes [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol from its analogs. This group can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties. The chlorine atom’s electronegativity and size can affect the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-17-6-8-18(9-7-17)23-19-5-1-3-15(11-19)12-21-10-2-4-16(13-21)14-22/h1,3,5-9,11,16,22H,2,4,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZPHOCCXKJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-bromophenyl)-N'-[1-(2,5-dihydroxyphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5989837.png)

![3-{1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5989850.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5989851.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5989854.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5989857.png)
![2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5989873.png)
![4-[(1-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5989877.png)

![N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOHYDRAZIDE](/img/structure/B5989895.png)
![N-(4-methoxyphenyl)-1-[2-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B5989897.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B5989912.png)

![[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B5989918.png)
